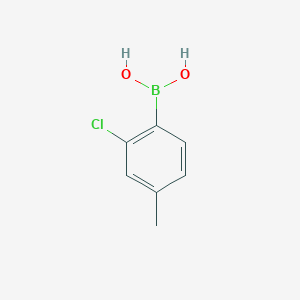

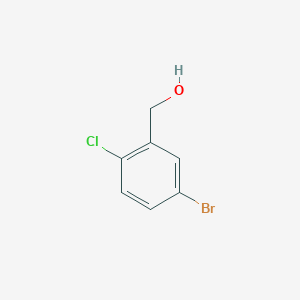

2-Chloro-4-methylphenylboronic acid

Vue d'ensemble

Description

2-Chloro-4-methylphenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis, particularly in the formation of indene derivatives and potential silicon-containing drugs. The presence of the chloro and methyl groups on the phenyl ring influences its reactivity and the types of reactions it can participate in.

Synthesis Analysis

The synthesis of related phenylboronic acid derivatives has been demonstrated in various studies. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex leads to the formation of indene derivatives with high yields, where the regioselectivity is influenced by the steric nature of the substituents on the alkynes . Additionally, the synthesis of 4-((2-chloro-5-pyridyl)dimethylsilyl)phenylboronic acid has been reported, showcasing the potential of these compounds as building blocks for silicon-containing drugs .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives can be characterized by various techniques such as multinuclear NMR experiments and single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and can help in understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis. They can undergo Suzuki–Miyaura coupling reactions, as demonstrated with the synthesis of silicon-containing drugs . Moreover, the complexation of methylboronic acid with polyols has been studied, revealing the formation of anionic complexes with equilibrium constants determined by pH titration and 11B NMR spectroscopy . The ortho-substituent on phenylboronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to catalyze dehydrative condensation between carboxylic acids and amines, which is crucial for peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their functional groups. For example, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles has been observed, with the equilibrium constants and thermodynamic parameters determined using variable-temperature 1H NMR spectroscopy and computational methods . The ortho-substituent also plays a significant role in the catalytic activity of phenylboronic acids, as seen in the dehydrative amidation reactions . The reactivity of these compounds with various substituents, including alkyl, methoxy, fluoro, and nitro groups, has been explored in Suzuki coupling reactions, indicating a broad tolerance for different functional groups .

Applications De Recherche Scientifique

Crystallographic Studies

2-Chloro-4-methylphenylboronic acid, along with other halophenylboronic acids, has been studied for its crystal structures. The study focused on the supramolecular architecture of 4-halophenylboronic acids, including 4-chlorophenylboronic acid, highlighting the importance of interactions like O−H···O and C−H···X in crystal packing. Interestingly, structures formed channels occupied by water molecules, emphasizing the molecule's role in structuring and stabilizing crystal formations (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Catalysis in Organic Synthesis

The compound has relevance in catalysis, specifically in cross-coupling reactions essential for organic synthesis. A study detailed the use of di(2-pyridyl)methylamine-based palladium dichloride complexes as versatile catalysts for various cross-coupling reactions in water, including the Suzuki–Miyaura reaction of arylboronic acids. This highlights the compound's role in facilitating the synthesis of important intermediates under aqueous and aerobic conditions (Nájera, Gil-Moltó, & Karlström, 2004).

Fluorescence Quenching Studies

Research has also explored the fluorescence quenching of certain boronic acid derivatives, a process significant in various analytical and biological applications. The study investigated the quenching mechanism of 5-chloro-2-methoxyphenylboronic acid and another derivative, suggesting a static quenching mechanism in the systems analyzed (Geethanjali, Nagaraja, & Melavanki, 2015).

Enantioselective Recognition

The molecule is involved in enantioselective recognition, a crucial process in stereochemistry. A study synthesized a compound from 1,8-dibromonaphthalene and 4-methoxy-2-methylphenylboronic acid, showcasing its application as a circular dichroism sensor for detecting a wide range of chiral amines, indicative of its utility in chiral analysis and separation (Ghosn & Wolf, 2011).

Mécanisme D'action

Target of Action

2-Chloro-4-methylphenylboronic acid is a biochemical reagent Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction, where they act as the organoboron reagent. In these reactions, the boronic acid forms a complex with a base, which then undergoes transmetalation with a palladium complex followed by reductive elimination to form the coupled product .

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions, it can be inferred that this compound may play a role in the synthesis of various biologically active compounds .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters .

Result of Action

As a boronic acid, it has the potential to interact with various biological targets and influence cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of the boronic acid, which exists in an equilibrium between the neutral (trigonal) and anionic (tetrahedral) forms . Additionally, the presence of diols can lead to the formation of boronate esters, which may affect the compound’s reactivity .

Safety and Hazards

Orientations Futures

The Suzuki–Miyaura coupling reaction, which utilizes boronic acids like 2-Chloro-4-methylphenylboronic acid, is a promising area of research . Future directions may include the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new applications in organic synthesis .

Analyse Biochimique

Biochemical Properties

2-Chloro-4-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role as an enzyme inhibitor, particularly for serine proteases and other enzymes that have active site serine residues. The compound’s ability to form these covalent bonds makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cellular stress responses. This inhibition can affect cell cycle progression, apoptosis, and other critical cellular processes. Additionally, this compound has been shown to impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of serine proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, the compound can bind to other biomolecules, such as transcription factors, altering their activity and leading to changes in gene expression. These binding interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture or other reactive species. Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist, but the extent of these effects may diminish as the compound degrades. This degradation can lead to a decrease in its efficacy and necessitates careful handling and storage to maintain its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage, organ toxicity, and adverse physiological responses. These threshold effects highlight the importance of dose optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways can influence the compound’s overall efficacy and toxicity, making it essential to understand its metabolism for effective application in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its activity and efficacy, as its localization within cells can determine its access to target enzymes and other biomolecules. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical studies .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, or to the cytoplasm, where it can inhibit proteasome activity. These localization patterns are essential for understanding the compound’s biochemical and cellular effects .

Propriétés

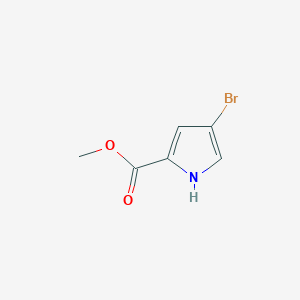

IUPAC Name |

(2-chloro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYCKUPXBPLXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378384 | |

| Record name | 2-Chloro-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145349-62-8 | |

| Record name | 2-Chloro-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)